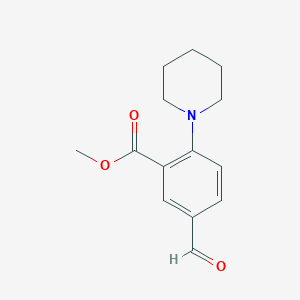
Methyl 5-formyl-2-(piperidin-1-yl)benzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bioactive Precursor in Organic Synthesis
Synthesis and Applications
Methyl-2-formyl benzoate is recognized for its versatility as a bioactive precursor in the synthesis of compounds with a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold makes it a significant structure and an excellent precursor for exploring new bioactive molecules. This compound is synthetically versatile, serving as a raw material for medical product preparation, highlighting its importance in organic synthesis and the pharmaceutical industry (Farooq & Ngaini, 2019).
Minor Groove Binder in DNA Interaction
DNA Binding and Applications
Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA, are based on N-methyl piperazine derivatives. These compounds are utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors. This family of drugs provides a basis for rational drug design and a model system to investigate DNA sequence recognition and binding, underscoring the role of such compounds in research related to DNA interactions (Issar & Kakkar, 2013).
Antidepressant/Anxiolytic Activity via Serotonin Receptors
Pharmacological Profile
The compound SB-649915 demonstrates potent activity as a 5-HT1A and 5-HT1B autoreceptor antagonist and serotonin reuptake inhibitor, suggesting a mechanism for fast-acting antidepressant activity. This profile provides insights into the development of novel psychiatric medications with the potential for rapid onset of action, highlighting the importance of methyl 5-formyl-2-(piperidin-1-yl)benzoate derivatives in neuropsychiatric drug development (Watson & Dawson, 2007).
Safety And Hazards
“Methyl 5-formyl-2-(piperidin-1-yl)benzoate” should be handled with care. It is recommended to keep the product away from heat, sparks, open flames, and hot surfaces. Avoid contact with skin and eyes, and do not breathe dust, fume, gas, mist, vapors, or spray. Use personal protective equipment as required .
Direcciones Futuras
Piperidine derivatives, including “Methyl 5-formyl-2-(piperidin-1-yl)benzoate”, have potential applications in the pharmaceutical industry . Future research could focus on developing efficient synthesis methods, studying their biological activity, and exploring their potential as therapeutic agents .
Propiedades
IUPAC Name |
methyl 5-formyl-2-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-9-11(10-16)5-6-13(12)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYZHUQIHFBIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-2-(piperidin-1-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



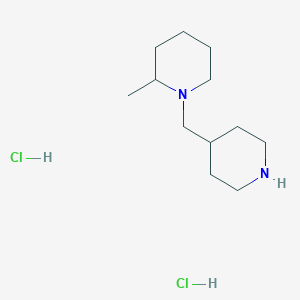
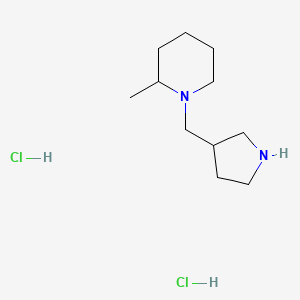
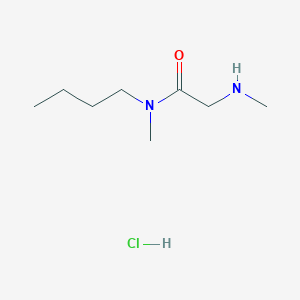
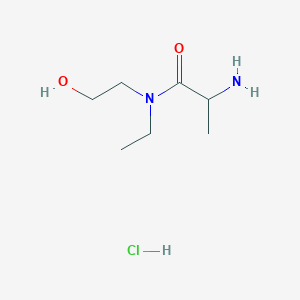
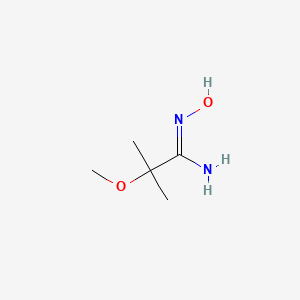
![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)
![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)
![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)
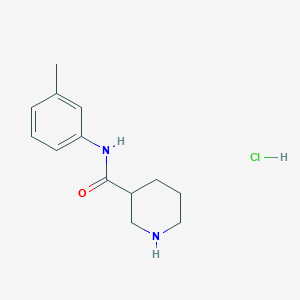
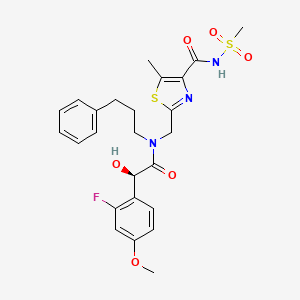
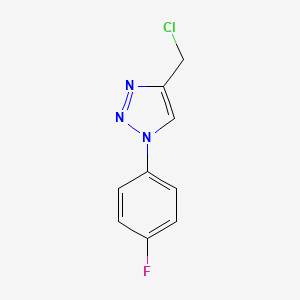
![2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1456233.png)